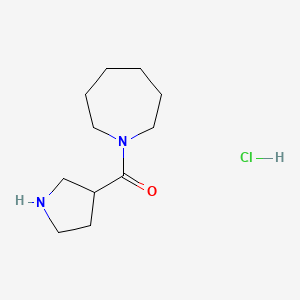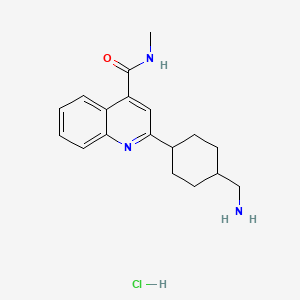
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride
Vue d'ensemble
Description
The compound “2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains an aminomethyl group attached to a cyclohexyl ring . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar due to the conjugation of p-orbitals across the ring. The cyclohexyl ring could adopt a chair conformation, which is the most stable conformation for cyclohexane derivatives .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinoline ring might undergo electrophilic substitution reactions similar to other aromatic compounds. The amine group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic quinoline ring might affect its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Nitrile Carboxamide Rearrangement
Research by Bischoff, Schroeder, and Gründemann (1982) explored the nitrile carboxamide rearrangement, which is a chemical process involving cyclohexanone-2-carboxamide. This research provides foundational knowledge relevant to the study of 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride and its potential rearrangement reactions and derivatives (Bischoff, Schroeder, & Gründemann, 1982).
Synthesis and Evaluation of Heterocyclic Carboxamides
Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides, like the compound of interest, as potential antipsychotic agents. They examined these compounds for their binding to various receptors and their in vivo activity, providing insights into the therapeutic potential of similar compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis of N-Hydroxy-4-oxopyrimidine-2-carboxylic Acid Derivatives
Research by Bosch et al. (2011) involved the synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives, which share a similar structural framework with 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride. This study highlights the methods and challenges in synthesizing such complex molecules (Bosch, Mouscadet, Ni, & Vilarrasa, 2011).
Synthesis and Properties of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides Hydrochlorides
Bielawski et al. (1993) conducted a study on the synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, which provides a parallel to the synthetic methods that might be applied to the compound of interest. Their work on evaluating these compounds as cytostatic agents could be informative for similar applications of 2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride (Bielawski, Bołtryk, Bartulewicz, Krajewska, & Różański, 1993).
Propriétés
IUPAC Name |
2-[4-(aminomethyl)cyclohexyl]-N-methylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.ClH/c1-20-18(22)15-10-17(13-8-6-12(11-19)7-9-13)21-16-5-3-2-4-14(15)16;/h2-5,10,12-13H,6-9,11,19H2,1H3,(H,20,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZSUHDIGQYWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3CCC(CC3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Aminomethyl)cyclohexyl)-N-methylquinoline-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



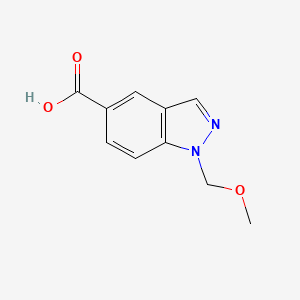

![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)

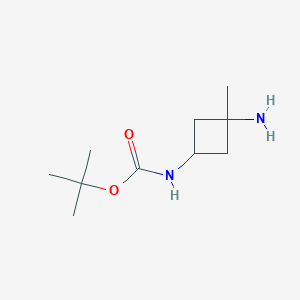

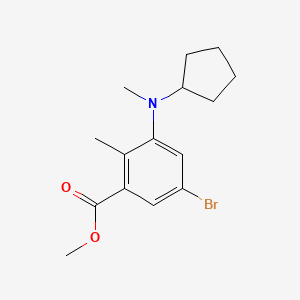

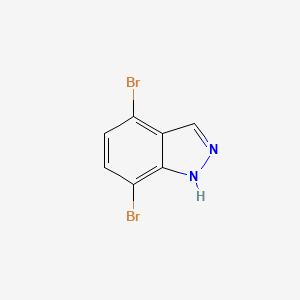
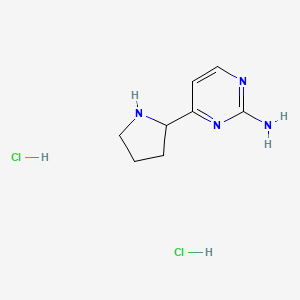
![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)

